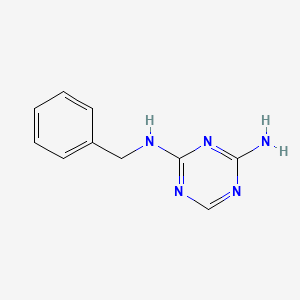

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-

説明

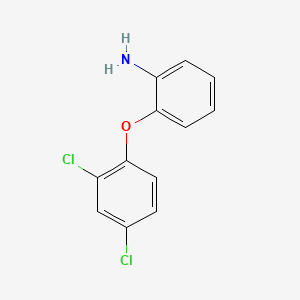

The compound "1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry due to its three nitrogen atoms, which can participate in various chemical reactions and interactions. The presence of the phenylmethyl group suggests additional possibilities for chemical modification and interaction due to the aromatic ring.

Synthesis Analysis

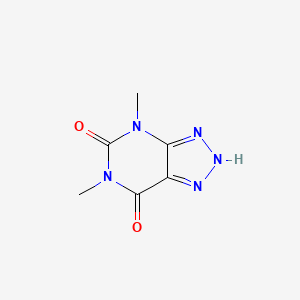

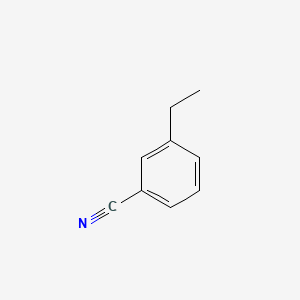

The synthesis of triazine derivatives can be achieved through the reaction of cyanoguanidine with dicyanobenzene isomers, as demonstrated in the preparation of 2,4-diamino-6-(3'-cyanophenyl)-1,3,5-triazine and 2,4-diamino-6-(4'-cyanophenyl)-1,3,5-triazine . Another approach involves the cyclization of dimethylbiguanide hydrochloride with ethyl chloroacetate to produce 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine, which can further react with various nucleophiles to yield different triazine derivatives . Additionally, the synthesis of bicyclic compounds such as 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones from N-triazolide imidates and 1,2,4-triazole-3,5-diamine has been reported .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary depending on the substituents attached to the triazine ring. For instance, the triazine derivatives mentioned in paper crystallize in different monoclinic systems and exhibit non-planar structures due to intermolecular interactions such as hydrogen bonds and π-π interactions. The rotation barrier for the rings around the inter-rings C–C bond is approximately 28.4 and 27.7 kJ/mol for the two derivatives, respectively .

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions. For example, the addition of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes leads to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones through a 4π+2π cyclodimerization . This demonstrates the reactivity of the triazine ring towards nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine-based compounds can be tailored by modifying the substituents on the triazine ring. For instance, the solubility, electrochemical behavior, and thermal stability of polyimides synthesized from triazine-based diamine monomers can be significantly improved by introducing benzene or fluorobenzene as pendant groups . The resulting polyimides exhibit excellent solubility in polar aprotic solvents and enhanced thermal stability, which can be advantageous for applications in polymer semiconductors .

科学的研究の応用

Polymer Science : Phenyl-1,3,5-triazine functional aromatic polyamides are described for their thermal stability and solubility. These polymers are high-molecular-weight, amorphous, and exhibit good mechanical properties, making them suitable for high-performance applications (Yu et al., 2012).

Surfactant and Lubricant Technology : Novel triazine Schiff base-based cationic gemini surfactants have been synthesized and evaluated as antiwear, antifriction, and anticorrosive additives in polyol. These surfactants exhibit significant potential in improving the performance of lubricants (Singh et al., 2016).

Electrochemical Applications : Polyimides synthesized from triazine-based diamines have been explored for their solubility, electrochemical behavior, and thermal stability. These polymers demonstrate potential applications in polymer semiconductors due to their excellent solubility and thermal stability (Li et al., 2017).

Optoelectronics and Luminescence : Studies on the low-lying excited states of sym-triazines, including 1,3,5-triazine derivatives, have implications for understanding their luminescent properties, relevant in fields like optoelectronics (Oliva et al., 2005).

Analytical Chemistry : Triazine derivatives have been used in the development of selective electrodes for the determination of ions like Sm3+. Such applications are vital in analytical chemistry for ion detection in various samples (Upadhyay et al., 2012).

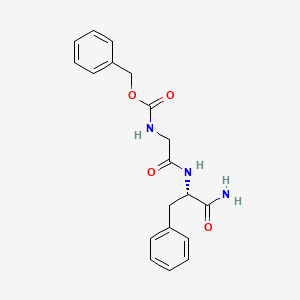

Synthetic Chemistry : The synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives have been explored, demonstrating applications in green chemistry and materials science (Díaz‐Ortiz et al., 2004).

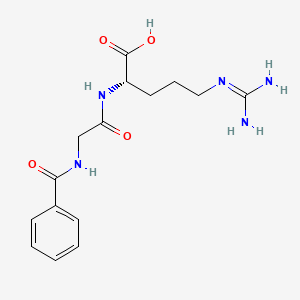

Pharmaceutical Applications : Design and synthesis of 1,3,5-triazine derivatives have been studied for their antiplasmodial activity, highlighting their potential in developing new antimalarial drugs (Lourens et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-N-benzyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWIROAZLXEHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193835 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

CAS RN |

4086-63-9 | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。